

2-(1-Cyclohexenyl)cyclohexanone molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)cyclohexanone

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2-(1-Cyclohexenyl)cyclohexanone**

Introduction

2-(1-Cyclohexenyl)cyclohexanone, a dimer formed from the self-condensation of cyclohexanone, is a significant intermediate in organic synthesis, notably in the production of agrochemicals and dyestuffs.[1] Its molecular structure, comprising a saturated cyclohexanone ring linked to a cyclohexenyl ring at the α -position, presents a fascinating case for conformational analysis. The interplay between the sp²-hybridized centers of the carbonyl group and the double bond, along with the steric demands of the bulky substituent, dictates the molecule's three-dimensional architecture and, consequently, its reactivity and physical properties.

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of **2-(1-cyclohexenyl)cyclohexanone**. It draws upon fundamental principles of stereochemistry and spectroscopic data from analogous systems to build a robust model of its conformational preferences. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural characteristics.

Molecular Structure Overview



The core structure of **2-(1-cyclohexenyl)cyclohexanone** consists of two six-membered rings joined by a single carbon-carbon bond.

- Cyclohexanone Ring: A saturated six-membered ring containing a carbonyl group (C=O). The presence of the sp²-hybridized carbonyl carbon atom flattens the ring in its vicinity compared to a standard cyclohexane chair.[2]
- Cyclohexenyl Ring: A six-membered ring containing one carbon-carbon double bond (C=C).
 This ring is constrained and typically adopts a half-chair or envelope conformation.[3]
- Linkage: The C-2 of the cyclohexanone ring is bonded to the C-1' of the cyclohexenyl ring. This linkage creates a chiral center at C-2 of the cyclohexanone ring.

Conformational Analysis

A definitive X-ray crystal structure for **2-(1-cyclohexenyl)cyclohexanone** is not readily available in the public domain. Therefore, its conformational preferences must be inferred from the well-established principles governing substituted cyclohexanones and cyclohexenes.

Conformation of the Cyclohexanone Ring

The cyclohexanone ring is expected to adopt a chair conformation to minimize angle and torsional strain.[2] However, the carbonyl group introduces specific distortions:

- The C1-C2 and C1-C6 bonds are eclipsed with the equatorial hydrogens on C2 and C6, respectively, introducing torsional strain.
- To alleviate this strain, the ring may adopt a slightly twisted or flattened chair geometry.

The primary conformational question for the molecule as a whole is the orientation of the bulky 2-(1-cyclohexenyl) substituent. It can exist in either an axial or equatorial position, with the two conformers in equilibrium via a ring-flip mechanism.

• Equatorial Conformer: In general, large substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. This is the most probable low-energy conformation for the 2-(1-cyclohexenyl) group.



Axial Conformer: Placing the substituent in the axial position would introduce significant steric strain due to interactions with the axial hydrogens at the C-4 and C-6 positions.
 However, for some 2-substituted cyclohexanones, particularly those with electronegative atoms, the axial conformer can be surprisingly stable (the "α-halo ketone effect").[2][4] For a purely carbocyclic substituent like cyclohexenyl, this effect is not expected, and the axial conformer is predicted to be significantly higher in energy.

Conformation of the Cyclohexenyl Ring

The cyclohexenyl ring, due to the planar constraint of the C=C double bond, typically exists in a half-chair conformation.[3] This conformation minimizes torsional strain within the unsaturated ring system. The relative orientation of the double bond with respect to the cyclohexanone ring will be fixed by the C-C linkage.

Overall Predicted Conformation

The most stable conformation of **2-(1-cyclohexenyl)cyclohexanone** is predicted to be one where the cyclohexanone ring is in a chair form with the cyclohexenyl substituent in the equatorial position. The cyclohexenyl ring itself would likely adopt a low-energy half-chair conformation.

Data Presentation

While detailed experimental structural parameters for **2-(1-cyclohexenyl)cyclohexanone** are not available, the following tables summarize its known physical properties and the expected spectroscopic data that would be used for conformational assignment.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	1502-22-3	[1][5][6]
Molecular Formula	C12H18O	[1][5][7]
Molecular Weight	178.27 g/mol	[1][7]
Appearance	Colorless liquid	[7]
Boiling Point	415-417 K at 0.020 bar	[6]





Table 2: Spectroscopic Data for Structural Elucidation

This table outlines the key spectroscopic data points and their significance in conformational analysis. Actual experimental values would be required for a definitive assignment.



Spectroscopic Technique	Key Parameter	Expected Information
¹ H NMR	Chemical Shift (δ) of H-2	The chemical shift of the proton at the chiral center (C-2) would differ between axial and equatorial conformers.
Coupling Constants (3J)	The magnitude of the coupling constants between H-2 and the adjacent methylene protons (H-3) is highly dependent on the dihedral angle. A large coupling constant (8-13 Hz) typically indicates an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This is a powerful tool for determining the substituent's orientation.	
¹³ C NMR	Chemical Shifts (δ)	The chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, are sensitive to the steric environment and can help distinguish between conformers. A database of 13C NMR data for this molecule exists.[8][9]
Infrared (IR) Spectroscopy	C=O Stretch (ν_C=O)	The position of the carbonyl stretching frequency can provide clues about ring strain and conjugation.
C=C Stretch (v_C=C)	The stretching frequency of the double bond in the cyclohexenyl ring.	



X-ray Crystallography	All Parameters	Would provide definitive, high-resolution data on bond lengths, bond angles, and dihedral angles, confirming the solid-state conformation.
Computational Chemistry	Relative Energies (ΔE)	Calculation of the energies of the optimized geometries for the axial and equatorial conformers would predict their relative populations.
Geometric Parameters	Predicted bond lengths, angles, and dihedrals for each stable conformer.	

Experimental and Computational Protocols

A thorough conformational analysis of **2-(1-cyclohexenyl)cyclohexanone** would involve a combination of experimental spectroscopy and computational modeling.

Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation: Dissolve a pure sample of **2-(1-cyclohexenyl)cyclohexanone** in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
- Data Acquisition:
 - Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.
 - Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.
 - Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.



Data Analysis:

- Measure the coupling constants (3J) for the proton at C-2.
- Use the Karplus equation to correlate the observed ³J values with dihedral angles, thereby determining the preferred axial or equatorial position of the cyclohexenyl group.
- Analyze through-space correlations from a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm spatial proximities consistent with the proposed conformation.

Protocol 2: Computational Modeling

- Structure Building: Construct 3D models of both the axial and equatorial conformers of 2-(1-cyclohexanone using molecular modeling software.
- Conformational Search (Optional but Recommended): Perform a systematic conformational search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify all lowenergy minima.
- Geometry Optimization and Energy Calculation:
 - For the identified low-energy conformers, perform full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
 - The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

Data Analysis:

- Compare the calculated relative energies (including zero-point vibrational energy corrections) of the axial and equatorial conformers to predict their equilibrium population.
- Extract key geometric parameters (bond lengths, angles, dihedrals) from the optimized structures.

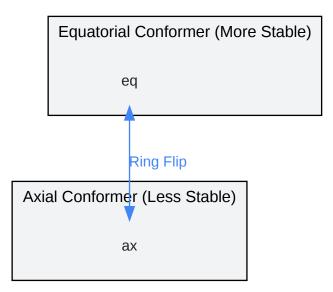


 Optionally, simulate NMR chemical shifts and coupling constants from the optimized geometries and compare them with experimental data for validation.

Mandatory Visualizations

The following diagrams illustrate the key conformational relationships and a typical workflow for their analysis.

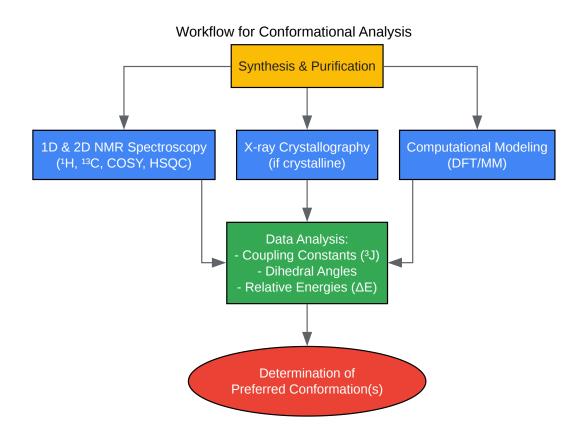
Conformational Equilibrium of 2-(1-Cyclohexenyl)cyclohexanone



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Caption: Conformational equilibrium between axial and equatorial forms.





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- To cite this document: BenchChem. [2-(1-Cyclohexenyl)cyclohexanone molecular structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073363#2-1-cyclohexenyl-cyclohexanone-molecular-structure-and-conformation]

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